1H-Benzimidazolepentylamine monohydrochloride
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Overview
Description
1H-Benzimidazolepentylamine monohydrochloride is a chemical compound with the molecular formula C12H18ClN3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazolepentylamine monohydrochloride typically involves the fusion of a benzene ring with an imidazole ring. One common method is the reduction of 2-nitro-4-methylacetanilide to obtain 2,5 (or 2,6)-dimethylbenzimidazole
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include catalytic hydrogenation, halogenation, and other organic synthesis techniques to achieve the desired compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazolepentylamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazolepentylamine monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazolepentylamine monohydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, leading to their biological effects. For example, they can inhibit acetylcholinesterase, which is involved in nerve signal transmission . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: The parent compound with a simpler structure.
1H-Indazole: Similar structure but with a nitrogen atom in a different position.
1H-Benzotriazole: Contains an additional nitrogen atom in the ring structure.
Uniqueness
1H-Benzimidazolepentylamine monohydrochloride is unique due to the presence of the pentylamine group, which imparts distinct chemical and biological properties. This modification enhances its solubility, stability, and potential biological activity compared to other benzimidazole derivatives.
Properties
CAS No. |
88704-74-9 |
---|---|
Molecular Formula |
C12H18ClN3 |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-yl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N3.ClH/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12;/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,15);1H |
InChI Key |
KUMOODCHAIPRNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCN.Cl |
Related CAS |
94276-03-6 |
Origin of Product |
United States |
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